N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
Structural Identification
The compound’s structure comprises a pyridine-4-carbohydrazide backbone conjugated to a 5-bromo-2-ethoxyphenyl group via an E-configured hydrazone bond. Key structural features include:
- Molecular formula : C₁₅H₁₄BrN₃O₂ (molecular weight: 338.17 g/mol).
- IUPAC name : N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]isonicotinohydrazide.
- InChI key : AOJALGQZMYTSGO-VCHYOVAHSA-N.
Structural elucidation relies on spectroscopic methods:
The E-configuration of the hydrazone bond is confirmed by the absence of cis-geometric isomerism in spectroscopic data.
Historical Evolution of Pyridine-4-Carbohydrazide-Based Schiff Bases
The development of pyridine-4-carbohydrazide derivatives dates back to the synthesis of isoniazid (isonicotinic acid hydrazide), a first-line antituberculosis drug. Schiff base formation from isoniazid involves condensation with aldehydes, enabling systematic modification of the aromatic substituent to enhance bioactivity.
The introduction of bromine and ethoxy substituents in the current compound reflects efforts to balance electronic and steric effects for targeted interactions, such as DNA intercalation or metal coordination.
Academic Significance in Coordination Chemistry and Medicinal Research
Coordination Chemistry Applications
The compound serves as a ligand in metal complexes, leveraging its hydrazone nitrogen and aromatic sulfur (in analogous thiophene derivatives) for chelation. Key findings include:
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-21-14-4-3-13(16)9-12(14)10-18-19-15(20)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJALGQZMYTSGO-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming metal complexes that can exhibit diverse properties. These complexes are studied for their potential applications in catalysis and material science.
Biological Activities
Research has indicated that N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide may possess various biological activities, including:
- Antimicrobial Properties : Studies have shown that similar Schiff base hydrazones exhibit antimicrobial effects against various pathogens. The presence of the bromine atom may enhance these properties.
- Anticancer Activity : Preliminary investigations suggest that this compound could inhibit the growth of cancer cells, particularly in lung cancer models. Such effects are attributed to its ability to induce apoptosis in A549 cell lines .
Pharmacophore in Drug Design
The compound's structure makes it a candidate for pharmacophore modeling in drug design. Its interaction with biological targets can be optimized to develop new therapeutic agents.
Industrial Applications
In industrial chemistry, this compound is utilized for synthesizing more complex organic molecules, contributing to the development of new materials with specific properties.
| Compound | Activity Type | Model Used | Reference |
|---|---|---|---|
| This compound | Anticancer | A549 cell line | |
| Similar Schiff Base Hydrazone | Antimicrobial | Various pathogens | |
| Other Hydrazones | Anticancer | MCF7 cell line |
Table 2: Synthesis Conditions
| Step | Condition | Result |
|---|---|---|
| Reactants | Ethanol solvent | Formation of Schiff base |
| Heating | Reflux | High yield |
| Isolation | Filtration | Pure product |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .
Case Study 2: Coordination Complexes
Research into the coordination chemistry of this compound revealed that it forms stable complexes with transition metals. These complexes were tested for catalytic activity in organic reactions, showing promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit various biological activities by interacting with enzymes or other biomolecules, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Activity and Substituent Effects of Selected Compounds
Key Observations:
- Electron-withdrawing groups (e.g., nitro in 5b) often reduce anti-mycobacterial activity, likely due to unfavorable electronic effects on target binding .
- Alkyl/alkoxy substituents (e.g., methyl in 5d, ethoxy in the target compound) improve stability and solubility without compromising activity .
- Heteroaryl substituents (e.g., imidazole in ) enhance interactions with enzymes like InhA through hydrogen bonding and π-stacking .
Structural Stability and Intermolecular Interactions
Crystal structure analyses of related compounds (e.g., INH-RA ) reveal that:
- Hydrogen bonding networks stabilize the hydrazone linkage and aryl rings.
- Ethoxy groups can participate in C–H···O interactions, enhancing crystal packing and thermal stability .
Biological Activity
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C15H14BrN3O2
- Molecular Weight: 344.19 g/mol
- IUPAC Name: N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]isonicotinohydrazide
- InChI Key: AOJALGQZMYTSGO-VCHYOVAHSA-N
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction conditions often include:
- Solvent: Ethanol or methanol.
- Catalyst: Acidic or basic catalyst may be used to facilitate the reaction.
- Temperature: Reflux conditions for several hours.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC): Values ranging from 0.01 to 0.1 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.1 |
Antifungal Activity
The compound also demonstrates antifungal properties, with effective inhibition against fungi such as Candida albicans. The observed MIC values are comparable to standard antifungal agents, indicating its potential as a therapeutic agent in fungal infections .
Cytotoxicity
In studies assessing cytotoxic effects on cancer cell lines, this compound showed selective cytotoxicity towards specific cancer cells while sparing normal cells. Notably, the compound exhibited:
- CC50 Values: Ranging from 10 to 20 µM against various human cancer cell lines, including HeLa and MCF7 .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Cycle Arrest: Evidence suggests that it can induce apoptosis in cancer cells by disrupting normal cell cycle progression .
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms .
- Cytotoxicity Profile : A comparative study highlighted that this compound was significantly more cytotoxic to cancer cells than normal fibroblast cells, indicating a promising therapeutic index .
Q & A
Q. What are the optimized synthesis protocols for N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of pyridine-4-carbohydrazide with 5-bromo-2-ethoxybenzaldehyde under reflux in ethanol for 4–6 hours . Key parameters include:
- Temperature : Maintain 70–80°C to favor imine bond formation while avoiding decomposition.
- Solvent : Ethanol is preferred due to its polarity and ability to stabilize intermediates.
- pH : Neutral or slightly acidic conditions (pH 6–7) enhance hydrazone formation.
Post-synthesis, purity is verified via TLC, and recrystallization from ethanol/water (3:1 v/v) yields crystals suitable for structural analysis. Reported yields range from 75% to 85% under optimized conditions .
Q. How are spectral techniques (NMR, IR) employed to confirm the structure of this hydrazone derivative?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1600–1620 cm⁻¹ confirm C=N stretching of the hydrazone bond, while ~1690 cm⁻¹ corresponds to the carbonyl (C=O) group. Broad bands at ~3200–3450 cm⁻¹ indicate N-H and O-H stretches .
- 1H NMR : Signals at δ 8.6–8.8 ppm (pyridine protons), δ 7.0–7.9 ppm (aromatic protons from the bromo-ethoxy phenyl group), and δ 3.8–4.0 ppm (ethoxy OCH₂CH₃) are diagnostic. The imine proton (HC=N) appears as a singlet at δ 8.7–8.9 ppm .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data for hydrazone derivatives, such as polymorphic forms or hydration states?
- Methodological Answer : Polymorphism and hydration states (e.g., monohydrate vs. dihydrate) are resolved using:
- Single-crystal X-ray diffraction (SCXRD) : Determines unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. For example, intramolecular O-H···N hydrogen bonds stabilize the planar hydrazone core, while intermolecular bonds form 1D chains .
- Thermogravimetric analysis (TGA) : Quantifies water loss (e.g., dihydrate loses ~12% mass at 100–120°C) .
Contradictions in reported structures (e.g., monoclinic vs. orthorhombic) arise from solvent polarity or crystallization kinetics. Standardizing solvent systems (e.g., ethanol/water) minimizes variability .
Q. How can computational methods (DFT, molecular docking) predict biological activity and guide assay design for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic regions. For example, the pyridine ring and hydrazone nitrogen are reactive sites for enzyme interactions .
- Molecular Docking : Targets like aldose reductase (AR) or Mycobacterium tuberculosis enzymes are modeled using PDB structures (e.g., 2FZD for AR). Docking scores correlate with experimental IC₅₀ values; substituents like bromo-ethoxy groups enhance binding affinity via hydrophobic interactions .
Assays are designed using MTS-based cytotoxicity protocols (e.g., IC₅₀ determination against HSV-1 or VZV) with positive controls like triapine .
Q. What analytical approaches validate the compound’s stability under physiological pH and oxidative/reductive conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–12) for 24 hours. Monitor degradation via HPLC; hydrazones are stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions .
- Oxidative/Reductive Stress : Use H₂O₂ (1 mM) for oxidation or NaBH₄ (2 mM) for reduction. LC-MS identifies degradation products (e.g., pyridine-4-carboxylic acid from hydrolysis) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity (e.g., antitubercular vs. antiviral effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial/viral strain specificity) or substituent effects. For example:
- Antitubercular Activity : Derivatives with nitro or halogen substituents show MIC values <10 µg/mL against M. tuberculosis H37Rv due to enhanced membrane permeability .
- Antiviral Activity : The bromo-ethoxy group confers activity against HSV-1 (IC₅₀ 8–42 µM) but not HIV-1, highlighting target selectivity .
Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and structure-activity relationship (SAR) studies .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 236–239°C (yellow crystals) | |
| IR (C=N Stretch) | 1602–1620 cm⁻¹ | |
| 1H NMR (Pyridine Protons) | δ 8.79 ppm (s, 2H) | |
| Crystal System (Hydrate) | Monoclinic, P21/c | |
| Antitubercular IC₅₀ | <10 µg/mL (M. tuberculosis H37Rv) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
